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molecular formula C10H12N4O3 B8651105 Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate CAS No. 95789-89-2

Ethyl 3-(6-oxo-3,6-dihydro-9H-purin-9-yl)propanoate

Cat. No. B8651105
M. Wt: 236.23 g/mol
InChI Key: XSBOUKBKZXQERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05091432

Procedure details

3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester (15.2 g., 64.6 mmol) (AIT-0026) was placed into a 500 ml round bottom flask with 350 ml glacial acetic acid and was stirred to complete dissolution. While stirring, 22.3 g (0.323 mol) NaNO2 dissolved in water (saturated) was added dropwise over a period of one hour using a dropping funnel (pressure equalizing). A brown gas formed during the addition. The flask was stoppered shortly after the addition was complete and the solution was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure (approximately 45°-50° C.). The residue was washed with cold (0° C.) absolute ethanol and filtered. The resulting white solid was dissolved in 175 ml ethanol/water (70/30) and was cooled to 0° C. overnight. The resulting precipitate was obtained by filtration. The solid was placed into a flask with a magnetic stirring bar and was washed with water by vigorous stirring. The solution was filtered by Buchner vacuum filtration and the resulting white solid was dried in vacuo at 50° C. to yield 4.6 g (19.5 mmol) of 3-(1,6-dihydro-6-oxo-9H-purin-9-yl)propionic acid, ethyl ester (AIT-0027). Yield: 30%.
Name
3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[N:4][C:3]1=2.C(O)(=[O:20])C.N([O-])=O.[Na+]>O>[O:20]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[N:4][C:3]1=2 |f:2.3|

Inputs

Step One
Name
3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester
Quantity
15.2 g
Type
reactant
Smiles
NC1C=2N=CN(C2N=CN1)CCC(=O)OCC
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred to complete dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While stirring
ADDITION
Type
ADDITION
Details
was added dropwise over a period of one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A brown gas formed during the addition
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure (approximately 45°-50° C.)
WASH
Type
WASH
Details
The residue was washed with cold (0° C.) absolute ethanol
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in 175 ml ethanol/water (70/30)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was obtained by filtration
CUSTOM
Type
CUSTOM
Details
The solid was placed into a flask with a magnetic stirring bar
WASH
Type
WASH
Details
was washed with water by vigorous stirring
FILTRATION
Type
FILTRATION
Details
The solution was filtered by Buchner vacuum filtration
CUSTOM
Type
CUSTOM
Details
the resulting white solid was dried in vacuo at 50° C.

Outcomes

Product
Name
Type
product
Smiles
O=C1C=2N=CN(C2N=CN1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.5 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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